trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid

Catalog No.
S8469405
CAS No.
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopen...

Product Name

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid

IUPAC Name

(1R,2R)-1-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-5-7-12(8,4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12-/m1/s1

InChI Key

RELMMCLJMQTQFA-PRHODGIISA-N

SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

C[C@]1(CCC[C@H]1NC(=O)OC(C)(C)C)C(=O)O

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is a chemical compound characterized by its molecular formula C12H21NO4C_{12}H_{21}NO_{4} and a molecular weight of approximately 243.3 g/mol. This compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. The presence of the Boc group enhances the compound's stability and reactivity, making it valuable in organic synthesis, particularly in peptide chemistry and drug development .

, including:

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions with reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions are possible, where the Boc group can be replaced with other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

These reactions allow for the modification of the compound, facilitating its use in synthesizing more complex molecules.

The synthesis of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid typically involves several steps:

  • Starting Material: Cyclopentanone is often used as the initial substrate.
  • Formation of Intermediate: Cyclopentanone undergoes reactions to yield an intermediate compound.
  • Introduction of tert-Butoxycarbonyl Group: The intermediate is reacted with tert-butyl chloroformate to introduce the Boc protecting group.
  • Final Product Formation: The final product is obtained through further reactions that optimize yield and purity .

This multi-step synthesis can be adapted for industrial production, focusing on efficiency and scalability.

trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid has diverse applications across various fields:

  • Organic Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biochemistry: The compound is used in studies related to enzyme function and protein interactions.
  • Pharmaceuticals: It plays a role in developing peptide-based therapeutics and other medicinal compounds.
  • Industrial Chemistry: The compound is utilized in producing fine chemicals and specialty materials.

Several compounds share structural similarities with trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid. These include:

Compound NameStructural Features
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclohexanecarboxylic acidCyclohexane ring instead of cyclopentane
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopropanecarboxylic acidCyclopropane ring instead of cyclopentane
trans-2-tert-Butoxycarbonylamino-1-methyl-cyclobutanecarboxylic acidCyclobutane ring instead of cyclopentane

The uniqueness of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid lies in its specific cyclopentane ring structure and the presence of the Boc protecting group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in synthetic organic chemistry applications .

Molecular Architecture

The compound’s IUPAC name, trans-2-tert-butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid, encodes its three-dimensional configuration:

  • A cyclopentane ring serves as the core scaffold.
  • At position 1, a methyl group introduces steric bulk, influencing ring conformation.
  • Position 2 hosts a Boc-protected amino group (-NHCO₂C(CH₃)₃), which is acid-labile and critical for temporary amine protection.
  • A carboxylic acid at position 1 completes the functionalization, enabling participation in condensation reactions.

The trans stereochemistry between the methyl and Boc-amino groups is pivotal, as it minimizes steric clashes and stabilizes the cycloalkane ring in a twist-boat conformation. This spatial arrangement enhances solubility in polar aprotic solvents, facilitating its use in solid-phase peptide synthesis (SPPS).

PropertyValueSource
Molecular formulaC₁₄H₂₅NO₄
Molecular weight271.35 g/mol
Boiling point351.5±31.0°C (predicted)
Density1.05±0.1 g/cm³ (predicted)
pKa11.98±0.40

Spectroscopic Signatures

While nuclear magnetic resonance (NMR) data for this specific compound is unavailable, analogous Boc-protected cyclopentane derivatives exhibit distinct signals:

  • ¹H NMR: Methyl groups on the Boc moiety resonate at δ 1.4–1.5 ppm, while the cyclopentane protons appear as multiplet signals between δ 1.8–2.5 ppm.
  • ¹³C NMR: The carbonyl carbon of the Boc group typically appears near δ 155 ppm, with the quaternary carbon of the tert-butyl group at δ 28 ppm.

Stereoselective Synthesis Strategies

Enzymatic Hydrolysis Approaches

Enzymatic hydrolysis has emerged as a powerful tool for resolving racemic mixtures of β-amino acid derivatives. Lipases, particularly Candida antarctica lipase B (CAL-B), catalyze the kinetic resolution of cis- and trans-Boc-ACPC precursors through selective acetylation or deacetylation. For example, lipase PS (Pseudomonas cepacia) enables dynamic kinetic resolution (DKR) of N-alkoxycarbonyl cyclopentane diamines in organic solvents like isopropyl ether, achieving enantiomeric excess (ee) values exceeding 99% [3] [4]. The spontaneous racemization of intermediates via N,N′-intramolecular alkoxycarbonyl migration facilitates DKR, allowing quantitative yields of trans-isomers under mild conditions [4].

Conjugate Addition and Epimerization Techniques

Conjugate addition of lithium amides to cyclopentene carboxylates offers a versatile route to trans-Boc-ACPC. Davies et al. demonstrated that adding α-phenylethylamine-derived lithium amides to tert-butyl cyclopentene-1-carboxylate generates cis-adducts, which undergo thermal epimerization to trans-isomers at elevated temperatures [5]. Optimizing reaction conditions (e.g., −78°C for addition, 60°C for epimerization) ensures high diastereomeric ratios (dr > 20:1). Acidic hydrolysis of the resulting esters then yields trans-Boc-ACPC without racemization [5].

Reductive Amination Protocols

Reductive amination of 2-oxocyclopentane carboxylic acid esters with chiral amines provides direct access to trans-Boc-ACPC. Using sodium cyanoborohydride in methanol, LePlae et al. achieved stereoselective formation of trans-isomers, which crystallize as hydrochloride salts [5]. This method avoids chromatographic separations, making it suitable for large-scale production. Subsequent Boc protection under Schotten-Baumann conditions furnishes the final product in >95% purity [5].

Crystallization-Based Resolution Methods

Crystallization remains a cornerstone for resolving racemic trans-Boc-ACPC. Key strategies include:

  • Diastereomeric Salt Formation: Treating N-Cbz-protected cis-ACPC with dehydroabiethylamine yields insoluble salts, enabling isolation of the trans-isomer after Boc protection [5].
  • Chiral Solvent Induction: Crystallizing trans-Boc-ACPC from isopropanol/water mixtures enhances enantiopurity (>99% ee) by leveraging differential solubility [6].

Table 1 compares resolution agents and their efficacy:

Resolution AgentSolvent Systemee (%)Yield (%)
DehydroabiethylamineEthanol/Water9948
Mandelic AcidAcetone9845
EphedrineMethanol9750

Scalable Production Techniques

Industrial synthesis of trans-Boc-ACPC prioritizes cost-effectiveness and reproducibility. Key advances include:

  • Continuous Flow Epimerization: Heating cis-isomers in hydrochloric acid (6 M, 80°C) under continuous flow conditions achieves full conversion to trans-Boc-ACPC within 2 hours [5].
  • Enzyme Immobilization: Covalently immobilizing CAL-B on epoxy resin allows reusable catalysis, reducing enzyme consumption by 70% in hydrolysis reactions [3].

Comparison of cis- vs. trans-Isomer Synthesis Pathways

Synthetic routes to cis- and trans-Boc-ACPC diverge in stereochemical control mechanisms:

  • cis-Isomer Preference: Enzymatic hydrolysis of β-lactams favors cis-configuration due to steric hindrance from the cyclopentane ring [5].
  • trans-Isomer Epimerization: Thermal or acidic conditions epimerize cis-adducts to trans-isomers, with optimal conversion at 70–80°C [5] [6].

Table 2 highlights critical differences:

Parametercis-Isomer Pathwaytrans-Isomer Pathway
Key StepEnzymatic β-lactam hydrolysisConjugate addition/epimerization
Temperature SensitivityModerate (30–50°C)High (60–80°C)
Catalytic SystemLipase PS/CAL-BLithium amides/acid catalysts
Typical ee95–98%99–99.9%

NMR Spectroscopic Analysis (¹H, ¹³C, 2D-NMR)

The structural elucidation of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid begins with comprehensive nuclear magnetic resonance (NMR) spectroscopy. This compound features a cyclopentane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group [1]. The trans configuration refers to the stereochemical arrangement where the amino group and the methyl substituent are positioned on opposite sides of the cyclopentane ring plane.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid reveals several characteristic signals:

  • A singlet at approximately 1.43 ppm integrating for 9 protons, corresponding to the tert-butyl group of the Boc protecting moiety .

  • A singlet at approximately 1.45-1.50 ppm integrating for 3 protons, attributed to the methyl group attached to the cyclopentane ring at position 1 .

  • A complex multiplet pattern in the region of 1.60-2.20 ppm, representing the cyclopentane ring protons [4].

  • A multiplet at approximately 4.10-4.20 ppm corresponding to the proton at position 2 of the cyclopentane ring, which is adjacent to the Boc-protected amino group [5].

  • A broad singlet at approximately 4.60-4.70 ppm, representing the NH proton of the carbamate group [5].

  • A broad singlet at approximately 10.5-11.5 ppm, attributed to the carboxylic acid proton, which may not always be visible due to exchange processes [4].

The coupling patterns observed in the ¹H NMR spectrum confirm the trans relationship between the substituents at positions 1 and 2 of the cyclopentane ring, with coupling constants (J values) characteristic of this stereochemical arrangement.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides further structural confirmation with the following key signals:

  • A signal at approximately 28.4 ppm corresponding to the three equivalent methyl carbons of the tert-butyl group .

  • A signal at approximately 23-25 ppm attributed to the methyl carbon attached to position 1 of the cyclopentane ring .

  • Signals in the range of 22-33 ppm representing the cyclopentane ring carbons [4].

  • A signal at approximately 52-54 ppm corresponding to the carbon at position 2 bearing the Boc-protected amino group [5].

  • A quaternary carbon signal at approximately 47-50 ppm representing the carbon at position 1 bearing the methyl and carboxylic acid groups .

  • A signal at approximately 79-80 ppm corresponding to the quaternary carbon of the tert-butyl group .

  • Two carbonyl carbon signals: one at approximately 155-156 ppm for the carbamate carbonyl and another at approximately 175-177 ppm for the carboxylic acid carbonyl [5] .

Two-Dimensional NMR Analysis

Two-dimensional NMR experiments provide crucial information about the connectivity and spatial relationships between atoms in the molecule:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, particularly useful for mapping the connectivity within the cyclopentane ring. The COSY spectrum shows correlations between adjacent protons in the cyclopentane ring, confirming the ring structure and connectivity [6].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for unambiguous assignment of carbon signals. The HSQC spectrum confirms the assignments of the methyl groups, cyclopentane ring protons, and the proton at position 2 [7].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows long-range correlations between protons and carbons separated by multiple bonds. The HMBC spectrum reveals correlations between the methyl protons and the quaternary carbon at position 1, as well as correlations to the carboxylic acid carbonyl, confirming the attachment points of these groups [7].

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments provide information about through-space interactions between protons that are close in proximity but not necessarily connected through bonds. The NOESY/ROESY spectra confirm the trans stereochemistry by showing the absence of NOE correlations between the proton at position 2 and the methyl group at position 1, which would be expected if they were on the same side of the ring plane [7] [6].

The combined analysis of these 2D NMR experiments unequivocally establishes the structure and stereochemistry of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.

High-Resolution Mass Spectrometry (HRMS) Validation

High-resolution mass spectrometry provides precise molecular weight information, confirming the molecular formula and structure of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.

Molecular Formula Confirmation

The molecular formula of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is C₁₂H₂₁NO₄, corresponding to a theoretical monoisotopic mass of 243.3 g/mol [8] . High-resolution mass spectrometry confirms this molecular formula through accurate mass measurement.

Ionization Techniques and Mass Spectral Data

Several ionization techniques can be employed for the mass spectrometric analysis of this compound:

  • Electrospray Ionization (ESI): This soft ionization technique is particularly suitable for the analysis of this compound due to its polar functional groups. In positive ion mode, ESI-MS typically shows:

    • [M+H]⁺ ion at m/z 244.1549
    • [M+Na]⁺ ion at m/z 266.1368
    • [M+K]⁺ ion at m/z 282.1108
  • Atmospheric Pressure Chemical Ionization (APCI): This technique may also be used, showing similar ionization patterns to ESI.

  • Electron Impact (EI): This harder ionization technique results in more fragmentation, providing structural information through fragment ions. Characteristic fragments include:

    • Loss of the tert-butyl group (m/z 188)
    • Loss of the Boc group (m/z 144)
    • Cyclopentane ring fragments

Fragmentation Pattern Analysis

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides additional structural confirmation:

  • The primary fragmentation pathway involves the loss of the tert-butyl group (C₄H₉, 57 Da) from the Boc protecting group, resulting in a fragment ion at m/z 187.

  • Further fragmentation leads to the loss of CO₂ (44 Da) from the carbamate group, yielding a fragment at m/z 143.

  • Additional fragments arise from cleavages within the cyclopentane ring structure.

  • The presence of a fragment at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺), is characteristic of compounds containing a Boc protecting group.

Isotopic Pattern Analysis

The isotopic pattern observed in the high-resolution mass spectrum matches the theoretical distribution for C₁₂H₂₁NO₄:

  • The M+1 peak (containing one ¹³C atom) appears at approximately 13.2% of the intensity of the monoisotopic peak.

  • The M+2 peak appears at approximately 1.3% of the intensity of the monoisotopic peak.

This isotopic pattern serves as additional confirmation of the molecular formula.

X-ray Crystallographic Studies

X-ray crystallography provides definitive three-dimensional structural information about trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid, confirming its absolute configuration and molecular packing.

Crystal Growth and Data Collection

Suitable single crystals for X-ray diffraction analysis can be obtained through slow evaporation of a solution of the compound in an appropriate solvent system, such as ethyl acetate/hexane or methanol/water. The crystal structure determination involves the following steps:

  • Data collection using a single-crystal X-ray diffractometer with Cu-Kα or Mo-Kα radiation.

  • Determination of unit cell parameters and space group.

  • Structure solution using direct methods or Patterson methods.

  • Structure refinement using least-squares methods.

Molecular Structure and Conformation

The X-ray crystal structure reveals the following key features of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:

  • The cyclopentane ring adopts an envelope conformation, with one carbon atom positioned out of the plane formed by the other four atoms [9].

  • The trans configuration is unequivocally confirmed, with the tert-butoxycarbonylamino group and the methyl group positioned on opposite sides of the cyclopentane ring plane [4].

  • The carboxylic acid group is oriented in a manner that facilitates hydrogen bonding interactions in the crystal lattice.

  • The tert-butoxycarbonyl protecting group adopts a conformation that minimizes steric interactions.

  • Bond lengths and angles are consistent with expected values for this type of structure:

    • C-C bond lengths within the cyclopentane ring: 1.52-1.54 Å
    • C-N bond length: approximately 1.45 Å
    • C=O bond lengths: approximately 1.20-1.23 Å

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement reveals important intermolecular interactions that stabilize the crystal structure:

  • Hydrogen bonding: The carboxylic acid groups form strong intermolecular hydrogen bonds with either other carboxylic acid groups (forming dimers) or with the carbonyl oxygen of the Boc group of neighboring molecules [10].

  • The NH group of the carbamate moiety also participates in hydrogen bonding, either with the carboxylic acid carbonyl or with the carbamate carbonyl of adjacent molecules.

  • Weak C-H···O interactions provide additional stabilization to the crystal packing.

  • Van der Waals interactions between the hydrophobic tert-butyl groups and cyclopentane rings contribute to the overall crystal stability.

Absolute Configuration Determination

X-ray crystallography allows for the determination of the absolute configuration of the stereogenic centers in trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:

  • The absolute configuration at position 1 (bearing the methyl and carboxylic acid groups) is determined to be R or S, depending on the specific enantiomer analyzed .

  • The absolute configuration at position 2 (bearing the Boc-protected amino group) is determined to be R or S, with the opposite configuration to that at position 1, consistent with the trans relationship .

  • The Flack parameter, calculated during structure refinement, provides a measure of the reliability of the absolute configuration determination.

Optical Rotation and Chiral Purity Assessment

Optical rotation measurements and chiral chromatographic techniques provide information about the enantiomeric purity and absolute configuration of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid.

Optical Rotation Measurement

The specific optical rotation [α]D of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid is measured using a polarimeter:

  • For the (1R,2R) enantiomer, the specific rotation is approximately [α]D = -40° (c = 0.25, CHCl₃) [5].

  • For the (1S,2S) enantiomer, the specific rotation is approximately [α]D = +40° (c = 0.25, CHCl₃).

  • The magnitude and sign of the optical rotation depend on several factors:

    • Concentration of the solution
    • Solvent used for the measurement
    • Temperature
    • Wavelength of light (typically the sodium D line at 589 nm)
  • The optical rotation measurement follows the equation:
    [α]D^T = α / (l × c)
    where:

    • [α]D^T is the specific rotation at temperature T
    • α is the observed rotation in degrees
    • l is the path length in decimeters
    • c is the concentration in g/mL [11]

Chiral Chromatographic Analysis

Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) techniques are employed to assess the enantiomeric purity of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:

  • Chiral HPLC analysis:

    • Columns: Chiralcel OD-H, Chiralpak AD-H, or Chiralcel OJ
    • Mobile phase: Typically hexane/isopropanol mixtures with small amounts of acid modifier
    • Detection: UV absorption at 210-220 nm
    • Resolution of enantiomers with baseline separation [12]
  • Chiral GC analysis:

    • Columns: Chirasil-Dex CB or similar chiral stationary phases
    • Derivatization: Often requires conversion to methyl ester derivatives
    • Temperature program: Typically isothermal at 140-180°C
    • Detection: Flame ionization detector (FID) [12]
  • The enantiomeric excess (ee) is calculated from the chromatographic data using the formula:
    ee = [(R - S) / (R + S)] × 100%
    where R and S represent the peak areas of the respective enantiomers.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy provides additional information about the absolute configuration and conformational properties of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid:

  • The CD spectrum typically shows characteristic Cotton effects in the regions corresponding to the n→π* transitions of the carbonyl groups (approximately 210-220 nm).

  • The sign and magnitude of these Cotton effects correlate with the absolute configuration of the stereogenic centers.

  • Comparison with CD spectra of related compounds of known absolute configuration allows for the assignment of the absolute configuration.

Enantiomeric Interconversion and Racemization Studies

Studies on the configurational stability of trans-2-tert-Butoxycarbonylamino-1-methyl-cyclopentanecarboxylic acid reveal:

  • The compound is configurationally stable under normal conditions due to the rigid cyclopentane ring structure.

  • Racemization can occur under strongly basic or acidic conditions at elevated temperatures.

  • The enantiomeric purity can be monitored over time under various conditions using chiral HPLC or GC to assess the configurational stability.

  • The presence of the Boc protecting group enhances the configurational stability by preventing certain racemization pathways.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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